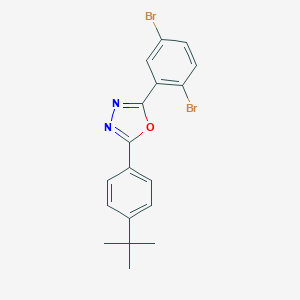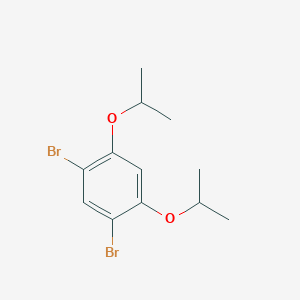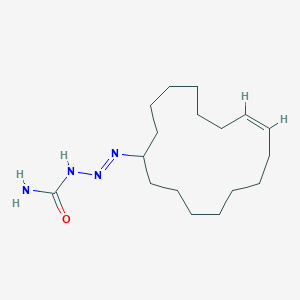
methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate, also known as MDIMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, there are also some limitations to its use in lab experiments, including its low solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate. One direction is to further investigate its potential applications in medicinal chemistry, particularly as an anti-cancer and anti-inflammatory agent. Another direction is to explore its use as a building block for the synthesis of functional materials. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate can be synthesized through a multi-step process involving the reaction of 3-methoxyacrylic acid with phthalic anhydride and subsequent methylation and esterification steps. The final product is a white crystalline powder with a molecular weight of 327.3 g/mol.
科学的研究の応用
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In material science, this compound can be used as a building block for the synthesis of functional materials. In organic synthesis, this compound can be used as a reagent for the synthesis of various compounds.
特性
分子式 |
C13H11NO5 |
|---|---|
分子量 |
261.23 g/mol |
IUPAC名 |
methyl (Z)-2-(1,3-dioxoisoindol-2-yl)-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C13H11NO5/c1-18-7-10(13(17)19-2)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7H,1-2H3/b10-7- |
InChIキー |
SXSCCUJVAHQRHP-YFHOEESVSA-N |
異性体SMILES |
CO/C=C(/C(=O)OC)\N1C(=O)C2=CC=CC=C2C1=O |
SMILES |
COC=C(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |
正規SMILES |
COC=C(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)

![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)

![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)
![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)
![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)
![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)


